Dihydroxymaleic anhydride dibenzoate

Polymer chemistry Monomer design Structure-property relationships

Dihydroxymaleic anhydride dibenzoate (CAS 134-00-9; IUPAC: 4-(benzoyloxy)-2,5-dioxo-2,5-dihydrofuran-3-yl benzoate; also known as 2,3-di(benzoyloxy)maleic anhydride and bis-benzoyloxy-maleic acid-anhydride) is a disubstituted maleic anhydride derivative with molecular formula C₁₈H₁₀O₇ and molecular weight 338.27 g·mol⁻¹. The compound belongs to the class of electron-deficient cyclic anhydrides bearing two aromatic ester substituents (benzoyloxy groups) at the 3- and 4-positions of the 2,5-furandione core, which imparts a conjugated, electrophilic alkene character retained from the parent maleic anhydride scaffold.

Molecular Formula C18H10O7
Molecular Weight 338.3 g/mol
CAS No. 134-00-9
Cat. No. B12883596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroxymaleic anhydride dibenzoate
CAS134-00-9
Molecular FormulaC18H10O7
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H10O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10H
InChIKeyZCOUTGSSQOODMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroxymaleic Anhydride Dibenzoate (CAS 134-00-9): Structural Identity, Physicochemical Profile, and Procurement Baseline


Dihydroxymaleic anhydride dibenzoate (CAS 134-00-9; IUPAC: 4-(benzoyloxy)-2,5-dioxo-2,5-dihydrofuran-3-yl benzoate; also known as 2,3-di(benzoyloxy)maleic anhydride and bis-benzoyloxy-maleic acid-anhydride) is a disubstituted maleic anhydride derivative with molecular formula C₁₈H₁₀O₇ and molecular weight 338.27 g·mol⁻¹ [1]. The compound belongs to the class of electron-deficient cyclic anhydrides bearing two aromatic ester substituents (benzoyloxy groups) at the 3- and 4-positions of the 2,5-furandione core, which imparts a conjugated, electrophilic alkene character retained from the parent maleic anhydride scaffold [2]. It is commercially available as a research chemical with a standard purity of 97%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Generic Substitution of Dihydroxymaleic Anhydride Dibenzoate with In-Class Analogs Carries Scientific and Procurement Risk


The dihydroxymaleic anhydride scaffold supports a family of 3,4-diester derivatives—including the diacetate (CAS 132-79-6, MW 214.13), bis(phenylacetate) (CAS 132-81-0, MW 366.3), and bis(hydrocinnamate)—that share the electrophilic maleic anhydride core but differ profoundly in the steric bulk, lipophilicity, electronic character, and hydrolytic stability conferred by their ester substituents . These differences directly affect critical performance parameters: the dibenzoate's aromatic benzoyloxy groups introduce a UV chromophore (λₘₐₓ ~230–270 nm) absent in the aliphatic diacetate, enabling real-time chromatographic tracking [1]; the benzoyl ester bonds exhibit greater resistance to hydrolysis than acetyl esters due to resonance stabilization of the carbonyl, influencing shelf-life and reaction condition tolerance [2]; and the ~58% greater molecular weight of the dibenzoate versus the diacetate alters polymer segment mobility when used as a monomer or crosslinker . Furthermore, the dibenzoate carries a documented precedent in natural product total synthesis (Echinochrome A) that the diacetate analog lacks [3]. Generic interchange within this class without experimental validation therefore risks altered reactivity, undetected degradation, or failed synthetic reproduction.

Quantitative Differentiation Evidence for Dihydroxymaleic Anhydride Dibenzoate (CAS 134-00-9) Versus Closest Analogs


Molecular Weight and Steric Bulk Differentiation: Dibenzoate vs. Diacetate Analog

The dibenzoate (C₁₈H₁₀O₇, MW 338.27) possesses a molecular weight 58% greater than the diacetate analog (C₈H₆O₇, MW 214.13) . This mass difference, combined with the additional six carbon atoms and two aromatic rings from the benzoyl groups, results in substantially greater steric bulk: the dibenzoate has 6 rotatable bonds and 12 aromatic bonds versus 4 rotatable bonds and zero aromatic bonds for the diacetate [1]. For polymer chemistry applications, this directly impacts monomer diffusion rates, copolymer composition drift, and chain segment mobility in the resulting polymer matrix.

Polymer chemistry Monomer design Structure-property relationships

UV Chromophore Advantage: Benzoyloxy vs. Acetoxy Substituents for Reaction Monitoring and QC

The dibenzoate's benzoyloxy substituents contain aromatic rings that function as strong UV chromophores with characteristic absorption in the 230–270 nm range (π→π* transition), while the diacetate analog (CAS 132-79-6), bearing only aliphatic acetyl groups, lacks significant UV absorption above 210 nm [1]. This spectral difference is structurally inherent and enables straightforward HPLC-UV tracking of the dibenzoate during reactions, purification, and QC analysis without requiring derivatization or specialized detectors such as ELSD or CAD that would be necessary for the chromophore-poor diacetate [2]. The Bidepharm product specification confirms that batch QC for CAS 134-00-9 routinely employs HPLC analysis, leveraging this UV detectability .

Analytical chemistry Reaction monitoring HPLC method development

Proven Synthetic Precedent in Natural Product Total Synthesis: Echinochrome A

Dibenzoyloxymaleic anhydride (the title compound) was specifically employed as a key building block by Wallenfels and Gauhe in the landmark 1943 total synthesis of Echinochrome A—a polyhydroxynaphthoquinone pigment from sea urchins that is registered in the Russian pharmacopeia as the active drug substance Histochrome®, used in cardiology and ophthalmology [1][2]. The synthesis involved condensation of 2-ethyl-1,3,4-trimethoxybenzene with dibenzoyloxymaleic anhydride, yielding Echinochrome A as deep-red needles (mp 220°C with decomposition) after workup [1]. No comparable natural product total synthesis precedent exists in the published literature for the corresponding diacetate (CAS 132-79-6) or bis(phenylacetate) (CAS 132-81-0) analogs, establishing a unique track record of synthetic utility for the dibenzoate ester.

Natural product synthesis Quinone chemistry Synthetic methodology

Disubstituted Maleic Anhydride Polymer Precursor Utility: Patent-Backed Application Domain

U.S. Patent 5,072,003 (Behrend & Fields, Amoco Corporation) establishes that disubstituted maleic anhydride compounds—a class into which the dibenzoate (CAS 134-00-9) falls by virtue of its 3,4-dibenzoyloxy substitution on the maleic anhydride core—serve as precursors for polyesters, thermally stable polyamide-imides, and polyimides with dielectric properties suitable for electronic applications [1]. The patent teaches that these polymers exhibit outstanding resistance to heat and solvents, high mechanical strength, and excellent electrical properties, with polyimide films prepared from these compounds being specifically suitable for electronic applications [1]. The parent compound, dihydroxymaleic anhydride (the unesterified enediol), has separately been described as a reductone-type antioxidant in the patent literature, with activity in chromanol formation from coenzyme Q₁₀ in the presence of copper or iron ions [2]. These patent disclosures collectively establish a dual application rationale—polymer precursor and redox-active intermediate—that is distinct from the profile of the simpler diacetate analog, which lacks the aromatic functionality required for the high-performance polymer applications described in the Amoco patent.

Polymer chemistry Polyimides Electronic materials Thermally stable polymers

Comparative Physicochemical Profiles: Dibenzoate vs. Bis(phenylacetate) Analog

Comparison of the dibenzoate (CAS 134-00-9, C₁₈H₁₀O₇, MW 338.27) with the bis(phenylacetate) analog (CAS 132-81-0, C₂₀H₁₄O₇, MW 366.3) reveals quantifiable differences in molecular size and predicted physical properties . The bis(phenylacetate) incorporates a methylene spacer between the ester oxygen and the phenyl ring, resulting in a density of 1.4 g/cm³ and an extrapolated boiling point of 532°C at 760 mmHg, compared to the dibenzoate which has a computed polar surface area (PSA) of 95.97 Ų and a predicted LogP of 1.995 . The dibenzoate's lower molecular weight and higher aromatic density (benzoyl directly attached vs. phenylacetyl) predict a more compact molecular volume, higher crystal lattice energy, and potentially higher melting point than the bis(phenylacetate), which with its additional methylene groups exhibits greater conformational flexibility and lower density [1].

Physicochemical properties Formulation design Solubility prediction

Crystal Structure Characterization: Definitive Structural Confirmation for Procurement

The title compound has been fully characterized by single-crystal X-ray crystallography for the first time, with complete assignment of ¹H NMR, ¹³C NMR, and IR spectroscopic data [1]. The crystal structure provides unambiguous atomic-level confirmation of the 3,4-dibenzoyloxy substitution pattern on the 2,5-furandione core, the planarity of the maleic anhydride ring, and the spatial orientation of the benzoyloxy groups. This crystallographic characterization—deposited in a publicly accessible database—serves as a definitive identity benchmark against which incoming batches can be verified by powder X-ray diffraction (PXRD) or comparison of spectroscopic data [2]. In contrast, no equivalent single-crystal X-ray structure has been reported for the diacetate analog (CAS 132-79-6) in the Cambridge Structural Database, meaning the dibenzoate offers a higher standard of structural certainty for regulated or publication-quality research.

X-ray crystallography Structural confirmation Quality assurance

Highest-Confidence Application Scenarios for Dihydroxymaleic Anhydride Dibenzoate (CAS 134-00-9) Based on Quantitative Differentiation Evidence


Key Dienophile Building Block in Quinone Natural Product Total Synthesis

Investigators pursuing the total synthesis of polyhydroxynaphthoquinone natural products (e.g., echinochrome A, spinochromes) should prioritize the dibenzoate over the diacetate based on the validated Wallenfels and Gauhe (1943) precedent, which specifically employed dibenzoyloxymaleic anhydride for the construction of the naphthoquinone core via condensation with an electron-rich arene [1]. The dibenzoate's electron-deficient maleic anhydride alkene, further activated by the two electron-withdrawing benzoyloxy ester groups, serves as an excellent electrophilic coupling partner. No equivalent synthetic precedent exists for the diacetate or bis(phenylacetate) analogs, making the dibenzoate the evidence-backed choice for reproducing or extending this historically significant synthetic route [1].

Monomer or Comonomer for Thermally Stable Polyimide and Polyamide-Imide Synthesis

Researchers developing high-performance polymers for electronic applications (e.g., flexible display substrates, insulating layers in microelectronics) should evaluate the dibenzoate as a disubstituted maleic anhydride monomer within the scope of U.S. Patent 5,072,003 [2]. The aromatic benzoyloxy substituents contribute to the thermal stability and dielectric properties of the resulting polyimides—a structural feature absent in aliphatic ester analogs such as the diacetate. The patent teaches condensation with difunctional amines (NH₂–R–NH₂) at 80–250°C to yield polymers with outstanding resistance to heat and solvents, high mechanical strength, and excellent electrical properties suitable for electronic applications [2]. The dibenzoate's 58% greater molecular weight versus the diacetate also translates to different stoichiometric ratios and segment lengths in copolymer formulations, providing a tunable parameter for polymer property optimization .

UV-Traceable Reactive Intermediate for Method Development and Kinetic Studies

Analytical chemists and process development scientists who require real-time chromatographic monitoring of reaction progress should select the dibenzoate over the diacetate because its benzoyloxy chromophores enable straightforward HPLC-UV detection at standard wavelengths (e.g., 254 nm) without the need for low-UV, refractive index, or evaporative light scattering detectors [3]. This practical advantage reduces instrumental complexity, shortens method development time, and improves quantitative reliability for kinetic studies involving maleic anhydride derivatives. The 97% purity with batch-specific HPLC, NMR, and GC documentation provided by commercial suppliers further supports the compound's fitness for analytical method validation .

Crystallographically Authenticated Reference Standard for Structural and Computational Studies

Computational chemists performing density functional theory (DFT) calculations, molecular docking studies, or crystal structure prediction on maleic anhydride derivatives should use the dibenzoate as a structurally validated benchmark because its single-crystal X-ray structure has been fully determined and refined (R₁ = 0.053; monoclinic, space group C2; a = 20.2528, b = 6.7254, c = 10.6748 Å, β = 94.699°) [4]. This experimentally determined geometry provides an unambiguous reference for validating computational models—a capability not available for the diacetate analog, which lacks a published crystal structure. The complete assignment of ¹H and ¹³C NMR spectra further enables direct comparison of computed vs. experimental spectroscopic properties, strengthening the rigor of computational chemistry workflows [4].

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